molecular formula C19H18N2O3 B2591049 Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207007-31-5

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2591049
CAS No.: 1207007-31-5
M. Wt: 322.364
InChI Key: GMWLZWHMRGKURX-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline-based heterocyclic compound with a methoxy group at position 8, a 4-methylphenylamino substituent at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 8-methoxy-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-7-9-13(10-8-12)20-15-11-16(19(22)24-3)21-18-14(15)5-4-6-17(18)23-2/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWLZWHMRGKURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and amino groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, focusing on substituent variations, synthesis routes, and reported properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid - Cl at C8
- 4-methylphenyl at C2
- COOH at C4
C₁₇H₁₂ClNO₂ Soluble in DMSO and methanol; potential intermediate for drug development .
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate - NO₂ at C8
- Oxo group at C4
- Methyl ester at C2
C₁₂H₁₀N₂O₅ Nitro group enhances electrophilicity; used in synthetic intermediates .
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate - 4-nitrophenyl-oxoethyl ester at C4
- 8-methyl and 4-methylphenyl groups
C₂₇H₂₁N₂O₆ Demonstrates structural versatility for antimicrobial screening .
Methyl 6-methoxy-2-arylquinoline-4-carboxylate - MeO at C6
- Aryl group at C2
- Methyl ester at C4
Variable Evaluated as multidrug resistance modulators; methoxy position affects activity .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - NH₂ at C4
- 4-Cl-phenyl at C2
- 4-MeO-phenyl at C3
C₂₂H₁₈ClN₂O Melting point 223–225°C; synthesized via Pd-catalyzed cross-coupling .

Key Structural and Functional Differences:

Substituent Position: The 8-methoxy group in the target compound may enhance electron density at the quinoline core compared to 8-chloro (electron-withdrawing) or 8-nitro (strongly electron-withdrawing) analogs .

Biological Implications :

  • Methoxy vs. Nitro Groups : Methoxy substituents generally improve solubility and metabolic stability, whereas nitro groups may confer reactivity but pose toxicity risks .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely enhances cell membrane permeability compared to carboxylic acid derivatives (e.g., ), though it may require metabolic activation.

Synthetic Routes :

  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl/heteroaryl groups at C2/C4 (e.g., ).
  • Methyl esterification typically involves refluxing with methyl iodide and K₂CO₃ in acetone .

Biological Activity

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, a derivative of quinoline, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core with methoxy and carboxylate functional groups. The presence of the 4-methylphenylamino group enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Structural Formula

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains revealed that the compound effectively inhibits bacterial growth.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results indicate that the compound could be a promising candidate for developing new antibacterial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the compound demonstrated a notable ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.

Neuroprotective Effects

Research indicates that derivatives of this compound can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cholinergic transmission, which is often impaired in Alzheimer's patients .

Study on Neuroprotection

In a study focusing on neuroprotective properties, this compound was tested in vitro using HT22 cells exposed to glutamate-induced toxicity. The results showed that the compound significantly reduced cell death and improved cell viability compared to controls.

Clinical Implications

The findings from various studies suggest that this compound could be developed into therapeutic agents targeting bacterial infections and neurodegenerative diseases. Its dual functionality as an antibacterial and neuroprotective agent positions it as a versatile candidate for future drug development .

Q & A

Q. What are the standard synthetic routes for Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via acid-catalyzed esterification or condensation reactions. A common method involves reacting quinaldic acid derivatives with substituted phenols (e.g., 4-methylphenol) using phosphorous oxychloride (POCl₃) as a catalyst under reflux (348–353 K for 6–8 hours). Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization (ethanol or methanol). Yield optimization requires controlling solvent polarity, stoichiometric ratios of reagents, and reaction time. For example, excess POCl₃ may improve esterification efficiency, while slow cooling during recrystallization enhances crystal purity .

Q. How is the structural conformation of this quinoline derivative characterized, and what intermolecular interactions stabilize its crystal lattice?

X-ray crystallography is the gold standard for structural analysis. Key parameters include dihedral angles between the quinoline core and substituent rings (e.g., 78.3°–88.2° for similar derivatives) and centroid-to-centroid π-π stacking distances (3.564–3.896 Å). Weak C–H···O hydrogen bonds and van der Waals interactions further stabilize the lattice. Computational tools like density functional theory (DFT) can validate experimental bond lengths and angles .

Advanced Research Questions

Q. What strategies enable late-stage diversification of substituents on the quinoline core for structure-activity relationship (SAR) studies?

Late-stage functionalization often targets the 4- and 8-positions of the quinoline scaffold. For example:

  • C-4 modification : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce diverse aryl/heteroaryl groups.
  • C-8 modification : Nucleophilic substitution using amines or alkoxy groups under microwave-assisted conditions to enhance reaction rates. Parallel synthesis approaches, as described for analogous quinolines, allow systematic variation of substituents while maintaining core integrity .

Q. How can conflicting biological activity data for this compound be resolved across different assay systems?

Discrepancies in IC₅₀ or MIC values may arise from differences in cell lines, assay protocols, or compound solubility. Mitigation strategies include:

  • Standardized assays : Use established protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity).
  • Solubility optimization : Employ co-solvents (e.g., DMSO ≤1% v/v) or nanoformulations to improve bioavailability.
  • Dose-response validation : Replicate results across independent labs with controlled pH and temperature conditions .

Q. What advanced analytical techniques are critical for detecting and quantifying trace impurities in synthesized batches?

High-resolution LC-MS and 2D NMR (e.g., HSQC, HMBC) are essential for identifying by-products (e.g., unreacted intermediates or oxidation products). For quantification:

  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
  • GC-MS : Monitor volatile degradation products under thermal stress. Method validation should follow ICH guidelines for precision, accuracy, and limit of detection (LOD ≤0.1%) .

Methodological Considerations

Q. How can researchers address low yields in the final esterification step of the synthesis?

Low yields often result from competing side reactions (e.g., hydrolysis or dimerization). Solutions include:

  • Protecting groups : Temporarily block reactive amines or hydroxyls during esterification.
  • Microwave synthesis : Reduce reaction time (e.g., 30 minutes at 423 K vs. 6 hours conventionally) to minimize degradation.
  • Catalyst screening : Test alternatives to POCl₃, such as DCC/DMAP or immobilized lipases, for greener chemistry .

Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinase enzymes or DNA topoisomerases. Key steps:

  • Protein preparation : Optimize the target structure with PDBFixer.
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets for kinase inhibition).
  • Binding energy analysis : Use MM-GBSA to calculate ΔG values. Validate with experimental IC₅₀ data .

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